molecular formula C13H20N4O2 B7352464 (3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one

(3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one

Cat. No. B7352464
M. Wt: 264.32 g/mol
InChI Key: BRCQZTGHIDWQGS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It is a selective antagonist of the benzodiazepine site of the GABAA receptor, which is a ligand-gated ion channel that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS). Ro 15-4513 has been extensively studied for its pharmacological properties and potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

(3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 acts as a competitive antagonist of the benzodiazepine site of the GABAA receptor. Benzodiazepines bind to a specific site on the receptor complex, which enhances the activity of the receptor by increasing the affinity of GABA for its binding site and by increasing the frequency of channel opening. This compound 15-4513 binds to the same site as benzodiazepines but does not activate the receptor, thus blocking the effects of benzodiazepines on the receptor.
Biochemical and Physiological Effects
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum and nucleus accumbens, which may be related to its potential therapeutic effects in addiction and other psychiatric disorders. This compound 15-4513 has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This effect may be related to its potential therapeutic effects in anxiety and depression.

Advantages and Limitations for Lab Experiments

The use of (3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 in laboratory experiments has several advantages and limitations. One advantage is its selectivity for the benzodiazepine site of the GABAA receptor, which allows for specific investigation of the role of this site in the receptor's function. Another advantage is its ability to block the effects of benzodiazepines without affecting the binding of GABA, which allows for investigation of the effects of benzodiazepine withdrawal. However, one limitation is that this compound 15-4513 may have off-target effects that could complicate the interpretation of experimental results. Another limitation is that this compound 15-4513 may not fully replicate the effects of genetic or pharmacological manipulations of the receptor, which could limit its usefulness in certain types of experiments.

Future Directions

There are several future directions for research on (3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 and its potential therapeutic applications. One direction is to investigate the effects of this compound 15-4513 in animal models of addiction and other psychiatric disorders, such as anxiety and depression. Another direction is to investigate the potential use of this compound 15-4513 in combination with other drugs or therapies for these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 15-4513 and its potential mechanisms of action. Finally, there is a need for the development of more selective and potent benzodiazepine receptor antagonists for use in laboratory experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of (3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 involves several steps starting from the reaction of 3-methyl-1,4-diazepin-2-one with ethyl chloroacetate to form 3-methyl-4-(2-chloroacetyl)-1,4-diazepin-2-one. This intermediate is then reacted with 1-ethyl-3-methyl-4-pyrazolylmagnesium bromide to form this compound. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

(3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 has been widely used as a research tool to study the pharmacology of the GABAA receptor and its modulation by benzodiazepines. It has been shown to selectively block the effects of benzodiazepines on the receptor without affecting the binding of GABA, thus providing a means to investigate the role of the benzodiazepine site in the functional properties of the receptor. This compound 15-4513 has also been used to study the effects of chronic benzodiazepine treatment on the receptor and to investigate the mechanisms of benzodiazepine withdrawal syndrome.

properties

IUPAC Name

(3S)-4-(1-ethyl-3-methylpyrazole-4-carbonyl)-3-methyl-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-4-16-8-11(9(2)15-16)13(19)17-7-5-6-14-12(18)10(17)3/h8,10H,4-7H2,1-3H3,(H,14,18)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCQZTGHIDWQGS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)N2CCCNC(=O)C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C)C(=O)N2CCCNC(=O)[C@@H]2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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